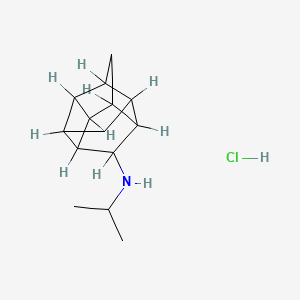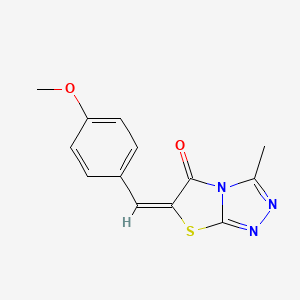
Pacritinib metabolite M1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pacritinib metabolite M1 is a significant metabolite of pacritinib, a small molecule kinase inhibitor developed by CTI BioPharma. Pacritinib is primarily used for the treatment of myelofibrosis, a type of bone marrow cancer. The metabolite M1 is one of the major metabolites formed during the metabolism of pacritinib in the human body .
Métodos De Preparación
The preparation of pacritinib metabolite M1 involves the metabolic processing of pacritinib, primarily mediated by the enzyme CYP3A4. The synthetic routes and reaction conditions for the industrial production of pacritinib involve several steps, including the use of specific reagents and catalysts to achieve the desired chemical transformations .
Análisis De Reacciones Químicas
Pacritinib metabolite M1 undergoes various chemical reactions, including oxidation and reduction. The common reagents and conditions used in these reactions include oxidizing agents and reducing agents under controlled conditions. The major products formed from these reactions include other metabolites of pacritinib, such as M2, M3, and M4 .
Aplicaciones Científicas De Investigación
Pacritinib metabolite M1 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique chemical properties and reactions. In biology, it is used to understand the metabolic pathways and mechanisms of action of pacritinib. In medicine, it is investigated for its potential therapeutic effects and its role in the treatment of myelofibrosis .
Mecanismo De Acción
The mechanism of action of pacritinib metabolite M1 involves the inhibition of specific kinases, including JAK2 and FLT3. These kinases play a crucial role in the signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, this compound can help to reduce the abnormal growth of cells in conditions such as myelofibrosis .
Comparación Con Compuestos Similares
Pacritinib metabolite M1 can be compared with other similar compounds, such as momelotinib, fedratinib, and ruxolitinib. These compounds also inhibit JAK2 and are used in the treatment of myelofibrosis. this compound is unique in its specific inhibition of ACVR1, which provides additional therapeutic benefits, particularly in improving anemia in patients with myelofibrosis .
Propiedades
Número CAS |
1312603-77-2 |
|---|---|
Fórmula molecular |
C28H30N4O4 |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
1-[2-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C28H30N4O4/c33-27-7-4-12-32(27)13-16-36-26-9-8-24-18-23(26)20-35-15-2-1-14-34-19-21-5-3-6-22(17-21)25-10-11-29-28(30-24)31-25/h1-3,5-6,8-11,17-18H,4,7,12-16,19-20H2,(H,29,30,31)/b2-1+ |
Clave InChI |
HWPAUBMGDYJWHS-OWOJBTEDSA-N |
SMILES isomérico |
C1CC(=O)N(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 |
SMILES canónico |
C1CC(=O)N(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















